Alepposide A

Description

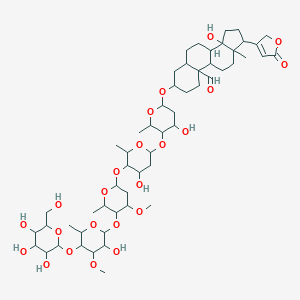

Alepposide A is a novel oligoglycosidic cardenolide isolated from the seed-coat mucilage of Hyptis suaueolens. Its molecular formula is reported as $ \text{C}{55}\text{H}{60}\text{O}_{23} $, though the exact stereochemistry and glycosidic linkages require further elucidation . Structurally, it features a 4-linked D-xylose backbone decorated with side chains containing L-fucose and 4-O-methyl-D-glucuronic acid residues, forming a highly branched acidic polysaccharide .

Properties

CAS No. |

146714-05-8 |

|---|---|

Molecular Formula |

C55H86O23 |

Molecular Weight |

1115.3 g/mol |

IUPAC Name |

14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C55H86O23/c1-24-46(34(58)18-39(69-24)73-30-10-14-54(23-57)29(17-30)8-9-33-32(54)11-13-53(5)31(12-15-55(33,53)65)28-16-38(60)68-22-28)75-40-19-35(59)47(25(2)70-40)76-41-20-36(66-6)48(26(3)71-41)77-52-45(64)50(67-7)49(27(4)72-52)78-51-44(63)43(62)42(61)37(21-56)74-51/h16,23-27,29-37,39-52,56,58-59,61-65H,8-15,17-22H2,1-7H3 |

InChI Key |

GTJDJJFKPBGWBK-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |

Synonyms |

alepposide A alepposide-A strophanthidin-3-O-beta-glucopyranosyl-(1-4)-O-beta-diginopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison with Alepposide B

Alepposide B ($ \text{C}{47}\text{H}{40}\text{O}_{20} $), a congener isolated from the same source, shares the D-xylose backbone but differs in side-chain composition. Key distinctions include:

- Branching Pattern : Alepposide A exhibits more extensive L-fucose substitutions, whereas Alepposide B has fewer side chains dominated by glucuronic acid derivatives.

- Molecular Weight : this compound’s higher molecular weight ($ \sim 1,100 \, \text{Da} $) compared to Alepposide B ($ \sim 900 \, \text{Da} $) reflects its increased glycosylation .

- Acidity : The presence of additional methyl-glucuronic acid residues in this compound enhances its solubility in aqueous alkaline conditions compared to Alepposide B .

Table 1: Structural and Physicochemical Properties

| Property | This compound | Alepposide B |

|---|---|---|

| Molecular Formula | $ \text{C}{55}\text{H}{60}\text{O}_{23} $ | $ \text{C}{47}\text{H}{40}\text{O}_{20} $ |

| Source | Hyptis suaueolens | Hyptis suaueolens |

| Backbone | 4-linked D-xylose | 4-linked D-xylose |

| Key Side Chains | L-fucose, 4-O-methyl-D-glucuronic acid | D-glucuronic acid, fewer L-fucose |

| Solubility | High in alkaline pH | Moderate in neutral pH |

Comparison with Other Oligoglycosidic Cardenolides

Key differences include:

- Glycosylation Complexity: this compound’s polysaccharide structure contrasts with the simpler monosaccharide attachments in Digoxin (linked to digitoxose) .

- Biological Source: Unlike animal-derived cardenolides (e.g., Ouabain from Strophanthus gratus), this compound is plant-derived, suggesting divergent biosynthetic pathways .

Analytical and Methodological Insights

The structural characterization of this compound relied on advanced techniques such as NMR spectroscopy and mass spectrometry , which are critical for resolving its branched glycosidic linkages . Comparative studies with Alepposide B utilized ion-exchange chromatography to differentiate their acidity profiles, highlighting the role of glucuronic acid content in solubility .

Table 2: Analytical Techniques for Structural Elucidation

| Technique | Application in this compound | Application in Similar Compounds |

|---|---|---|

| NMR Spectroscopy | Mapping glycosidic linkages | Confirming monosaccharide sequences |

| Mass Spectrometry | Determining molecular weight | Identifying fragmentation patterns |

| Ion-Exchange Chromatography | Separating acidic polysaccharides | Isolating neutral glycosides |

Q & A

Q. What are the primary synthetic pathways for Alepposide A, and what methodological considerations are critical for optimizing yield and purity?

this compound synthesis typically involves glycosylation and polyketide assembly. Key methodological steps include:

- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to ensure correct glycosidic bond formation .

- Purification : Employ HPLC with reverse-phase columns (C18) and MS-guided fractionation to isolate high-purity compounds .

- Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products. For example, low-temperature glycosylation reduces hydrolysis .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable for confirming its identity?

Structural elucidation requires a multi-technique approach:

- NMR : 2D experiments (HSQC, HMBC) resolve sugar moieties and aglycone linkages. Compare chemical shifts with published data for validation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+Na]+ at m/z 987.4321) .

- X-ray crystallography : Optional but definitive for absolute configuration, though crystallization challenges may require co-crystallization agents .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Standard assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antimicrobial activity : Broth microdilution for MIC determination, paired with positive controls (e.g., ampicillin) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with dose-response curves to determine Ki values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions often arise from variability in:

- Experimental design : Standardize cell lines, passage numbers, and culture conditions. For example, serum-free media may reduce interference in cytotoxicity assays .

- Compound handling : Ensure consistent storage (e.g., -80°C in anhydrous DMSO) to prevent degradation .

- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to validate significance thresholds (p < 0.01 recommended) .

Q. What advanced computational strategies are effective for predicting this compound’s molecular targets and mechanism of action?

Integrate the following approaches:

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., Bcl-2 or topoisomerase II) to identify binding poses .

- Network pharmacology : Construct protein-protein interaction networks via STRING-DB to map multi-target effects .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Q. How can researchers design experiments to distinguish this compound’s direct effects from off-target interactions in complex biological systems?

Employ orthogonal validation methods:

- CRISPR knockouts : Silence putative targets (e.g., NF-κB) in cell models and assess rescue of bioactivity .

- Chemical proteomics : Use this compound-biotin conjugates for pull-down assays coupled with LC-MS/MS to identify bound proteins .

- Metabolomics : Track downstream metabolic shifts via GC-MS or NMR to confirm pathway engagement .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- Quality metrics : Report R² values (>0.90) and confidence intervals for EC50/IC50 estimates .

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How should researchers address batch-to-batch variability in this compound samples during preclinical testing?

- QC protocols : Implement NMR fingerprinting and LC-UV purity checks (>95%) for each batch .

- Bioactivity normalization : Express results as % inhibition relative to an internal reference standard .

- Meta-analysis : Aggregate data across batches using random-effects models to estimate overall effect sizes .

Methodological Best Practices

Q. What are the critical steps for ensuring reproducibility in this compound’s isolation from natural sources?

- Source authentication : Voucher specimens must be deposited in herbariums (e.g., Kew Garden accession numbers) .

- Extraction optimization : Test solvent systems (e.g., EtOAc:MeOH gradients) and validate with TLC/MS .

- Scale-up consistency : Pilot 10-L fermentations to confirm yield stability before industrial-scale trials .

Q. How can researchers ethically navigate intellectual property challenges when publishing this compound data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.